
Antitubulin agent 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubulin agent 1 is a compound that inhibits the assembly of microtubules by binding to tubulin, a protein that forms the structural framework of cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, antitubulin agents can interfere with cell division and induce cell death, making them valuable in cancer treatment and other medical applications .
準備方法
The synthesis of antitubulin agent 1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aniline derivative, which is then subjected to a series of reactions, such as nitration, reduction, and acylation, to introduce the desired functional groups. The final step involves coupling the intermediate with a suitable partner to form the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity .
化学反応の分析
Antitubulin agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
科学的研究の応用
Antitubulin agent 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a tool to study microtubule dynamics and the effects of tubulin-binding compounds on cellular processes.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and other cellular functions.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics and induce cell death in cancer cells. It is also being studied for its potential use in treating other diseases, such as neurodegenerative disorders and parasitic infections.
Industry: The compound is used in the development of new drugs and therapeutic agents, as well as in the production of microtubule-targeting agents for agricultural and industrial applications
作用機序
Antitubulin agent 1 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the structural framework of microtubules . This binding disrupts the normal assembly and disassembly of microtubules, leading to the destabilization of the microtubule network within cells. As a result, the compound interferes with cell division, intracellular transport, and other microtubule-dependent processes, ultimately inducing cell death .
The molecular targets of this compound include the α- and β-tubulin subunits, which are the building blocks of microtubules. By binding to these subunits, the compound prevents the proper formation of microtubules and disrupts their dynamic behavior .
類似化合物との比較
Antitubulin agent 1 can be compared with other similar compounds, such as colchicine, vincristine, vinblastine, and podophyllin . These compounds also target tubulin and disrupt microtubule dynamics, but they differ in their chemical structures, binding sites, and mechanisms of action.
Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Vincristine and Vinblastine: Bind to the vinca alkaloid site on tubulin and promote microtubule depolymerization.
Podophyllin: Inhibits microtubule assembly by binding to tubulin and preventing its polymerization.
This compound is unique in its specific binding to the colchicine site and its ability to disrupt microtubule dynamics in a manner similar to colchicine .
By understanding the synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds, researchers can better appreciate the potential of this compound in various scientific and medical fields.
特性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
2-benzyl-3-hydroxy-4-[C-methyl-N-(3-prop-2-ynoxyphenyl)carbonimidoyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C21H19N3O3/c1-3-12-27-18-11-7-10-17(13-18)22-15(2)19-20(25)23-24(21(19)26)14-16-8-5-4-6-9-16/h1,4-11,13,26H,12,14H2,2H3,(H,23,25) |
InChIキー |
CVGHPOZEJCZYBE-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC(=CC=C1)OCC#C)C2=C(N(NC2=O)CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


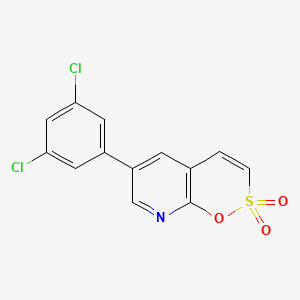
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)

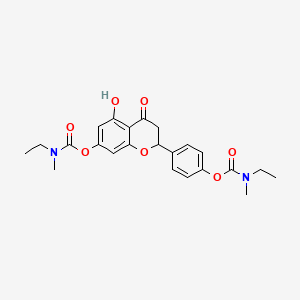
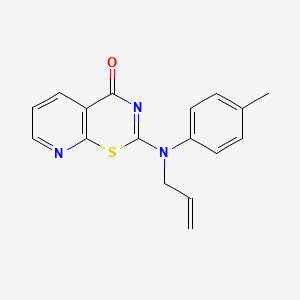


![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
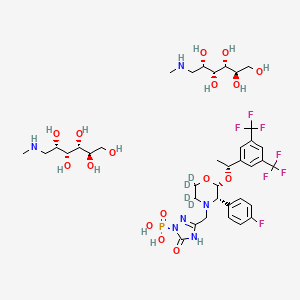
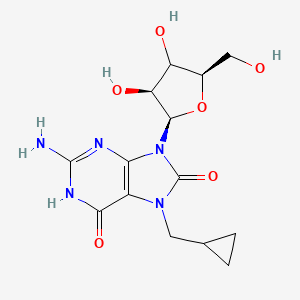
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)

